4-(acetylamino)-N-1,3-benzothiazol-2-ylbenzamide
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Description
4-(acetylamino)-N-1,3-benzothiazol-2-ylbenzamide is a compound related to the 2-(4-aminophenyl)benzothiazoles, which have demonstrated potent and selective antitumor activity against various cancer cell lines. These compounds' mechanisms of action are still being researched, but metabolism plays a central role in their effectiveness (Chua et al., 1999).
Synthesis Analysis
The synthesis of benzothiazole derivatives, including compounds like 4-(acetylamino)-N-1,3-benzothiazol-2-ylbenzamide, often involves acetylation and other chemical transformations. For instance, the N-acyl derivatives of arylamines, a related group, have been synthesized to study their metabolic transformations (Chua et al., 1999).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography and NMR spectroscopy, is crucial in determining the configuration and conformation of benzothiazole derivatives. These techniques help in understanding the compound's interaction with biological targets (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Benzothiazole compounds undergo various chemical reactions, including N-acetylation and oxidation. These reactions significantly influence their biological activity and metabolism (Chua et al., 1999). Hydrolysis and photolysis studies of related compounds provide insights into their reactivity and stability (Wang et al., 2009).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystal structure are determined through various analytical methods. These properties are essential for understanding the compound's behavior in different environments and its suitability for pharmaceutical formulations (Al-Hourani et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are key to understanding the compound's potential as a therapeutic agent. Studies on the interaction of benzothiazole derivatives with DNA, for example, provide insights into their mechanism of action and potential side effects (Karthikeyan et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-acetamido-N-(1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-10(20)17-12-8-6-11(7-9-12)15(21)19-16-18-13-4-2-3-5-14(13)22-16/h2-9H,1H3,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYNQNUKRJNJFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-4-acetamidobenzamide |
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